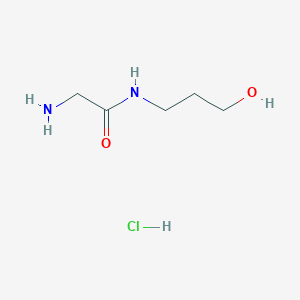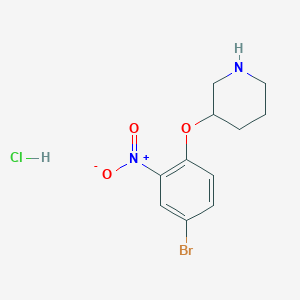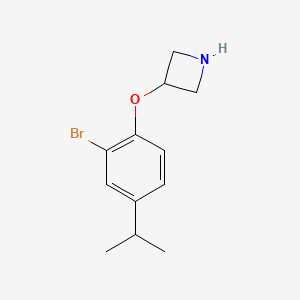![molecular formula C8H5BrN2O2 B1525292 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid CAS No. 1190313-03-1](/img/structure/B1525292.png)
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid
Descripción general
Descripción
“3-bromo-1H-pyrrolo[3,2-b]pyridine” is a compound with the CAS Number: 23688-47-3 and a molecular weight of 197.03 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Physical And Chemical Properties Analysis
“3-bromo-1H-pyrrolo[3,2-b]pyridine” is a solid substance with a molecular weight of 197.03 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Cancer Therapeutics: FGFR Inhibitors
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid: derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . Abnormal activation of FGFR signaling pathways is associated with the progression of various cancers, including breast, lung, prostate, bladder, and liver cancer. By inhibiting FGFR, these compounds can prevent cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy .
Anti-Tumor Agents
The same derivatives have shown effectiveness in inhibiting tumor cell growth . For instance, compound 4h, a derivative of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid, exhibited potent FGFR inhibitory activity and significantly inhibited the migration and invasion of breast cancer 4T1 cells . This suggests a potential application in developing anti-tumor agents.
Synthesis of Pharmaceutical Compounds
This compound serves as a key intermediate in the synthesis of various pharmaceutical compounds . Its reactivity with different substituents allows for the creation of a diverse array of molecules with potential therapeutic applications .
Metabolic Disorder Treatments
Derivatives of 3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid have been explored for their role in treating metabolic disorders . They may help reduce blood glucose levels, which is beneficial in conditions like diabetes, obesity-related diabetes, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Chemical Research and Development
The compound is used extensively in chemical research and development for creating new chemical entities. Its structural complexity and reactivity make it a valuable asset in medicinal chemistry for the design of novel drugs .
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-6-4(8(12)13)1-2-10-7(5)6/h1-3,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMKUHIKIFWJGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-2-methyl-1-propanone hydrochloride](/img/structure/B1525209.png)

![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)



![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)



![5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525227.png)

![3-[(3-Bromobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1525231.png)
